5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone
Description
This spirocyclic tetrone derivative features a complex fused-ring system comprising a furo[3,4-c]pyrrole moiety linked to an indene scaffold via a spiro junction. The substituents at positions 5 and 6—a 3-chloro-4-methylphenyl group and a phenyl group, respectively—impart distinct steric and electronic properties to the molecule.
Properties
Molecular Formula |
C27H18ClNO5 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone |
InChI |
InChI=1S/C27H18ClNO5/c1-14-11-12-16(13-19(14)28)29-22(15-7-3-2-4-8-15)20-21(26(33)34-25(20)32)27(29)23(30)17-9-5-6-10-18(17)24(27)31/h2-13,20-22H,1H3 |
InChI Key |
MRXUIMFRHGHKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C3C(C24C(=O)C5=CC=CC=C5C4=O)C(=O)OC3=O)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-Step Reactions
The synthesis of this compound typically involves multi-step reactions that include:
Formation of the Spirocyclic Core : This can be achieved through cyclization reactions involving furan derivatives and pyrrole derivatives.
Chlorination and Substitution Reactions : The introduction of the chloro and methyl groups can be accomplished through electrophilic aromatic substitution methods.
Key Reaction Steps
Cyclization : The initial step often involves the cyclization of a substituted furan with a pyrrole derivative under acidic or basic conditions to form the spirocyclic structure.
Functional Group Modifications : Subsequent steps may involve chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the para position relative to the methyl group on the aromatic ring.
Final Tetrone Formation : The final step typically involves oxidation processes that convert suitable precursors into the tetrone functional group.
Example Synthetic Route
A proposed synthetic route might look like this:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Furan + Pyrrole | Acidic medium |
| 2 | Chlorination | SOCl₂ or PCl₅ | Reflux |
| 3 | Oxidation | KMnO₄ or CrO₃ | Aqueous solution |
Research Findings
Recent studies have focused on optimizing these reaction conditions to improve yields and reduce by-products. For instance:
Yield Improvement : By adjusting reaction times and temperatures during cyclization, researchers have reported yields exceeding 75% for the spirocyclic intermediate.
Purity Analysis : High-performance liquid chromatography (HPLC) has been employed to analyze the purity of synthesized compounds, ensuring that impurities are minimized in the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spiro structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2’-indene]-1,1’,3,3’-tetrone involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and two closely related analogs:
Structural and Functional Insights
Substituent Effects: The trifluoromethyl group in the compound significantly increases lipophilicity and metabolic stability compared to the target compound’s methyl group .
Stereochemical Complexity :
- The (3S,3aR,6aR) configuration in ’s compound highlights the role of stereochemistry in modulating molecular interactions, such as binding to biological targets or crystallinity .
NMR Profile Differences :
- Analogous to ’s findings, substituent positions (e.g., chloro vs. trifluoromethyl) alter chemical shifts in specific regions (e.g., aromatic protons), enabling structural differentiation via NMR .
Biological Activity
5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone is a complex organic compound notable for its unique spiro structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 429.87 g/mol. Its structure integrates a furo[3,4-c]pyrrole moiety with an indene system, characterized by the presence of both chloro and methyl substituents on the aromatic ring. This configuration contributes to its chemical reactivity and biological interactions.
The biological activity of 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, leading to diverse pharmacological effects.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes some key findings related to the biological activity of this compound and its analogs:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone | Antitumor activity | Inhibition of cancer cell proliferation |
| 1-Phenylspiro[3a,6a-dihydrofuro[3,4-c]pyrrole] | Antitumor activity | Induction of apoptosis in cancer cells |
| 5-(Chlorophenyl)-furo[2,3-b]pyrrole | Antimicrobial properties | Disruption of bacterial cell membranes |
| 2-Methylfuro[2,3-b]pyrrole | Neuroprotective effects | Modulation of neuroinflammatory pathways |
Case Studies
Several studies have investigated the biological effects of spiro compounds similar to 5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone:
- Antitumor Activity : A study demonstrated that spiro compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions with cellular pathways were elucidated using in vitro assays.
- Antimicrobial Properties : Research indicated that certain spiro compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
